molecular formula C11H18N4O2 B13190692 (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine

(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine

Cat. No.: B13190692
M. Wt: 238.29 g/mol
InChI Key: FJMROQBHEITWHH-UHFFFAOYSA-N
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Description

(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound featuring a triazole ring, an oxolane ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multiple steps. One common route includes the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The oxolane ring can be introduced via a reduction and dehydration/cyclization process in an acidic aqueous solution

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reagents, and continuous flow reactors to enhance the overall efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, although more research is needed to confirm these effects .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, flexibility, and resistance to environmental factors .

Mechanism of Action

The mechanism of action of (Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The oxolane ring and methoxyethyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is unique due to its combination of the triazole ring, oxolane ring, and methoxyethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine

InChI

InChI=1S/C11H18N4O2/c1-16-5-3-12-6-11-8-15(14-13-11)7-10-2-4-17-9-10/h6,8,10H,2-5,7,9H2,1H3

InChI Key

FJMROQBHEITWHH-UHFFFAOYSA-N

Canonical SMILES

COCCN=CC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

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